molecular formula C26H23N3O3S2 B2786146 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 477570-06-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No. B2786146
CAS RN: 477570-06-2
M. Wt: 489.61
InChI Key: HDYDKQHOKXTUCU-UHFFFAOYSA-N
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Description

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with diverse properties and applications . Benzothiazole derivatives have been synthesized for various purposes, including anti-tubercular compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is its versatility, as it can be used to investigate a wide range of biological processes. Additionally, it has a relatively low toxicity profile, making it a safe and reliable tool for scientific research. However, its use is limited by its high cost and limited availability.

Future Directions

There are many potential future directions for research involving N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide. One area of focus could be on the development of new analogs with improved activity and selectivity. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in various disease models. Finally, research could be conducted to better understand the mechanisms of action of this compound and its effects on various biological processes.

Synthesis Methods

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide involves the reaction of 2-aminobenzo[d]thiazole with 4-(N,N-diallylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using standard chromatographic techniques.

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of various biological processes. It has been shown to have activity against a range of targets, including enzymes, receptors, and ion channels.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S2/c1-3-17-29(18-4-2)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-6-5-9-21(22)26-28-23-11-7-8-12-24(23)33-26/h3-16H,1-2,17-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYDKQHOKXTUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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